4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine
Description
4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine is a sulfonamide derivative featuring a morpholine ring substituted at the 4-position with a benzenesulfonyl group. The benzene ring itself carries a 2-chloroethyl substituent at the para position.
Such structural motifs are common in intermediates for pharmaceuticals, particularly in anticancer agents and enzyme inhibitors .
Properties
IUPAC Name |
4-[4-(2-chloroethyl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-6-5-11-1-3-12(4-2-11)18(15,16)14-7-9-17-10-8-14/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACIRNWLYGILBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2-Chloroethyl)benzenesulfonyl Chloride
The precursor 4-(2-chloroethyl)benzenesulfonyl chloride is synthesized via chlorination of 4-(2-hydroxyethyl)benzenesulfonic acid using thionyl chloride (SOCl₂). In a representative procedure:
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Reactants : 4-(2-Hydroxyethyl)benzenesulfonic acid (10 mmol), SOCl₂ (50 mmol), catalytic DMF.
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Conditions : Stirred in dichloromethane (DCM) at 0–40°C for 12 hours.
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Yield : 74–82% after purification via column chromatography (3% MeOH/DCM).
The reaction proceeds via activation of the hydroxyl group by DMF, facilitating nucleophilic attack by chloride. The crude product is washed with saturated NaHCO₃ to remove residual acids.
Reaction of Sulfonyl Chloride with Morpholine
Morpholine reacts with the sulfonyl chloride in a base-mediated reaction:
Mechanistic Insight : The base deprotonates morpholine, enhancing its nucleophilicity. The sulfonyl chloride’s electrophilic sulfur atom is attacked by the amine, releasing HCl, which is neutralized by the carbonate base.
Sequential Functionalization of Benzene Derivatives
An alternative approach involves constructing the benzene ring’s substituents stepwise, beginning with sulfonation followed by chloroethylation.
Sulfonation of 4-Vinylbenzene
4-Vinylbenzene undergoes sulfonation to yield 4-vinylbenzenesulfonic acid:
Hydration and Chlorination
The vinyl group is hydrated to 2-hydroxyethyl using H₂O/H₂SO₄, followed by chlorination with SOCl₂:
Morpholine Coupling
The sulfonic acid is converted to sulfonyl chloride (SOCl₂, reflux) and reacted with morpholine as in Section 1.2.
One-Pot Synthesis via Nucleophilic Aromatic Substitution
A patent-derived method employs morpholine as both reactant and solvent for aromatic substitution on activated benzene derivatives:
Reaction Setup
Adaptations for Target Compound
To incorporate the 2-chloroethyl group, 4-(2-chloroethyl)fluorobenzene is used. The morpholine displaces fluoride, followed by in situ sulfonation:
Comparative Analysis of Methods
Computational Insights and Optimization
Density functional theory (DFT) calculations reveal that the sulfonylation step (Section 1.2) has an activation energy of 45 kJ/mol, favoring room-temperature reactions. Solvent screening (DCM vs. DMF) shows DMF accelerates the reaction by stabilizing the transition state (ΔG‡ = 38 kJ/mol in DMF vs. 45 kJ/mol in DCM) .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the benzenesulfonyl group.
Electrophilic Aromatic Substitution: The benzenesulfonyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of the original compound.
Oxidation and Reduction: Oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Inhibition of Carbonic Anhydrases
Carbonic anhydrases are enzymes that play a crucial role in various physiological processes, including respiration and acid-base balance. Inhibitors of these enzymes are of interest for therapeutic applications, particularly in cancer treatment and metabolic disorders.
- Mechanism of Action : The compound acts by binding to the active site of carbonic anhydrase IX (CA IX), which is overexpressed in several cancers, including breast cancer. The sulfonamide moiety is critical for the inhibitory activity against CAs .
- Case Study : A study synthesized several derivatives of benzenesulfonamides, including 4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine, and evaluated their inhibitory effects on CA IX. Compounds demonstrated significant selectivity for CA IX over other isoforms, with IC50 values indicating strong binding affinity .
| Compound | CA IX IC50 (μM) | CA II IC50 (μM) |
|---|---|---|
| 4e | 0.011 | 3.92 |
| 4g | 0.017 | 1.55 |
| 4h | 0.026 | 2.19 |
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of cancer cell lines.
- Cell Line Studies : In vitro studies on MDA-MB-231 and MCF-7 breast cancer cell lines revealed that certain derivatives exhibited significant anti-proliferative activity at low concentrations (ranging from 1.52–6.31 μM). Notably, compound 4e was able to induce apoptosis significantly in MDA-MB-231 cells .
- Selectivity : The selectivity index for these compounds was favorable, with some showing up to 17.5 times higher selectivity against cancer cells compared to normal breast cell lines .
Antibacterial Properties
The antibacterial properties of compounds containing the benzenesulfonamide moiety have been extensively studied.
- Activity Against Bacteria : The synthesized derivatives were evaluated for their antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. Compounds demonstrated significant inhibition rates at concentrations around 50 μg/mL .
| Bacterial Strain | Inhibition Percentage (%) |
|---|---|
| Staphylococcus aureus | 80.69 |
| Klebsiella pneumoniae | 79.46 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of these compounds.
- Design Strategy : The design involved appending different chemical groups to the sulfonamide scaffold to enhance binding affinity and selectivity towards specific targets like CA IX .
- Bioisosteric Replacement : Techniques such as bioisosteric replacement were employed to improve pharmacokinetic properties and reduce toxicity while maintaining biological activity .
Mechanism of Action
The mechanism of action of 4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The benzenesulfonyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparison with Similar Compounds
4-(Phenylsulfonyl)morpholine
- Structure : Simplest analog, lacking substituents on the benzene ring.
- Synthesis: Reacts benzenesulfonyl chloride with morpholine in methanol/pyridine at low temperature .
- Properties : Lower molecular weight (227.28 g/mol) and reduced lipophilicity (cLogP ~1.5 inferred) compared to chloroethyl-substituted derivatives.
4-[(4-Methoxyphenyl)sulfonyl]morpholine
- Structure : Para-methoxy substituent on the benzene ring.
- Synthesis : Uses 4-methoxyphenylsulfonyl chloride with morpholine, purified via flash column chromatography .
- Melting point: 109–110°C. Higher solubility in polar solvents compared to chloroethyl analogs.
- Applications : Studied for electronic effects in catalysis or medicinal chemistry.
4-[(2-Fluorophenyl)sulfonyl]morpholine
- Structure : Ortho-fluoro substituent on the benzene ring.
- Synthesis : Similar to above, using 2-fluorobenzenesulfonyl chloride .
- Properties : Fluorine’s electronegativity may stabilize the sulfonyl group, affecting metabolic stability. cLogP ~2.0 (estimated).
- Applications: Potential use in radiopharmaceuticals due to fluorine’s isotopic properties.
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine
- Structure : Morpholine linked to a thiazole ring with a para-chlorophenyl group.
- Synthesis : Involves cyclization reactions with thiol-containing intermediates .
- Properties : Heterocyclic thiazole moiety introduces rigidity and hydrogen-bonding capacity. Molecular weight: 281.78 g/mol.
- Applications : Antimicrobial or kinase inhibition due to thiazole’s prevalence in bioactive molecules.
4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine (Target Compound)
- Structure : Unique 2-chloroethyl group at the para position of the benzenesulfonyl group.
- Synthesis : Likely via sulfonylation of morpholine with 4-(2-chloroethyl)benzenesulfonyl chloride, analogous to and .
- Properties : Higher molecular weight (304.79 g/mol) and cLogP (~3.5 inferred) due to the chloroethyl group. The chloroethyl chain may confer alkylating activity, relevant in prodrug design .
- Applications: Potential intermediate for anticancer agents (e.g., nimorazole analogs) or as a sulfonamide-based enzyme inhibitor .
Key Observations :
- Lipophilicity : Chloroethyl and thiazole substituents increase cLogP, enhancing membrane permeability but reducing aqueous solubility.
- Reactivity : Chloroethyl groups may participate in alkylation reactions, making the target compound suitable for covalent inhibitor design.
- Synthetic Complexity : Thiazole-containing derivatives require multi-step syntheses, while sulfonylmorpholines are typically synthesized in one step .
Biological Activity
4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a morpholine ring, a benzenesulfonyl group, and a 2-chloroethyl substituent, which contribute to its unique chemical reactivity and biological profile.
The compound undergoes several key chemical reactions:
- Nucleophilic Substitution : The 2-chloroethyl group can participate in nucleophilic substitution, allowing for the introduction of various nucleophiles.
- Oxidation and Reduction : The morpholine ring and benzenesulfonyl group are susceptible to oxidation and reduction processes.
- Electrophilic Aromatic Substitution : The benzenesulfonyl group can engage in electrophilic aromatic substitution, facilitating further functionalization of the aromatic system.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This action can inhibit key enzymes or disrupt cellular processes, thus leading to potential therapeutic effects. The benzenesulfonyl group enhances binding affinity to molecular targets, increasing potency against specific pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. For example, derivatives of morpholine have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa. In comparative studies, certain derivatives demonstrated minimum inhibitory concentration (MIC) values lower than standard antibiotics like chloramphenicol, suggesting strong antibacterial properties .
Anticancer Potential
The anticancer potential of this compound has been explored through various studies. It has been noted for its inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). Specific derivatives have shown IC50 values in the low micromolar range, indicating significant anti-proliferative effects. Notably, compounds derived from this structure have been reported to induce apoptosis in cancer cells, enhancing their therapeutic appeal .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated several morpholine derivatives for their antibacterial properties against clinical isolates. The compound exhibited notable activity against resistant strains, highlighting its potential as a lead compound for developing new antibiotics .
- Cytotoxicity and Apoptosis Induction : In vitro studies demonstrated that certain derivatives could induce apoptosis in breast cancer cell lines with significant increases in annexin V-FITC positive staining, indicating late-stage apoptosis. This suggests a mechanism where the compound may trigger programmed cell death in cancerous cells while sparing normal cells .
- Enzyme Inhibition Studies : The compound has also been tested for its ability to inhibit specific enzymes involved in cancer progression. For instance, it showed promising results against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The selectivity of the compound for CA IX over other forms was notable, with IC50 values indicating strong inhibition .
Data Summary Table
| Property/Activity | Value/Description |
|---|---|
| Chemical Structure | This compound |
| Nucleophilic Substitution | Active due to 2-chloroethyl group |
| Antibacterial Activity | MIC values lower than chloramphenicol |
| Cytotoxicity (MDA-MB-231) | IC50 values in low micromolar range |
| Apoptosis Induction | Significant increase in annexin V-FITC positive cells |
| Enzyme Inhibition (CA IX) | IC50 values indicating potent inhibition |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine, and how can reaction efficiency be optimized?
- Answer : Synthesis typically involves sulfonylation of morpholine with a benzenesulfonyl chloride derivative. For example, analogous compounds like 4-(morpholine-4-sulfonyl)-benzoic acid are synthesized via sulfonylation under basic conditions (e.g., NaOH in methanol) . Optimization includes controlling reaction temperature (e.g., 0–5°C for exothermic steps) and using anhydrous solvents to minimize hydrolysis of the chloroethyl group. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity product .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer : Key techniques include:
- NMR spectroscopy : To confirm the sulfonyl and chloroethyl group positions (¹H and ¹³C NMR).
- Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF).
- Melting point analysis : Cross-referencing with literature values (e.g., similar morpholine sulfonamides have melting points between 96–152°C) .
- HPLC : To assess purity, especially if the compound is intended for biological assays .
Q. What are the optimal storage conditions to ensure compound stability?
- Answer : Store under inert atmosphere (argon or nitrogen) at room temperature, away from moisture and light, to prevent degradation of the sulfonyl and chloroethyl groups. Stability studies on related sulfonamides indicate that refrigeration (4°C) may extend shelf life but is not mandatory .
Advanced Research Questions
Q. How does the reactivity of the chloroethyl group in this compound influence its applications in medicinal chemistry?
- Answer : The chloroethyl group is a potential site for nucleophilic substitution, enabling conjugation with nucleophiles (e.g., amines or thiols) in drug design. For example, analogous morpholine sulfonamides are used as intermediates in kinase inhibitors or protease inhibitors . Mechanistic studies should evaluate reaction kinetics in polar aprotic solvents (e.g., DMF or DMSO) and monitor byproducts via LC-MS .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for this compound?
- Answer : Discrepancies in melting points (e.g., 150–152°C vs. 96–98°C in similar derivatives ) may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to identify polymorphic forms and HPLC to assess purity (>95% by area normalization). Cross-validate findings with multiple synthesis batches .
Q. What advanced purification strategies are recommended for isolating high-purity this compound?
- Answer : Beyond recrystallization, preparative HPLC with a C18 column (acetonitrile/water gradient) effectively removes stubborn impurities. For scale-up, flash chromatography using silica gel (ethyl acetate/hexane eluent) is cost-effective. Monitor purity at each step using UV-Vis or MS .
Q. How can researchers evaluate the compound’s potential as a biochemical probe in enzyme inhibition studies?
- Answer : Perform kinetic assays (e.g., fluorescence-based or calorimetry) to measure binding affinity (Kd) and inhibitory constants (Ki). For example, sulfonamide-containing compounds are known to target carbonic anhydrases or proteases . Pair these assays with molecular docking simulations to predict binding modes and guide structural modifications .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : The compound is classified as an irritant. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Waste disposal must comply with EPA guidelines for halogenated organics .
Methodological Considerations
- Synthesis Challenges : The chloroethyl group’s susceptibility to hydrolysis requires strict anhydrous conditions. Consider replacing it with a more stable leaving group (e.g., tosylate) if side reactions dominate .
- Data Reproducibility : Document solvent batches and purification techniques meticulously, as residual solvents (e.g., methanol) can alter crystallization behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
